molecular formula C18H12O7 B8022259 2,2'-Dihydroxy-1H,1'H-[2,2'-biindene]-1,1',3,3'(2H,2'H)-tetraone dihydrate

2,2'-Dihydroxy-1H,1'H-[2,2'-biindene]-1,1',3,3'(2H,2'H)-tetraone dihydrate

Cat. No.: B8022259
M. Wt: 340.3 g/mol
InChI Key: IPUXQSKXJJCLNT-UHFFFAOYSA-N
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Description

2,2'-Dihydroxy-1H,1'H-[2,2'-biindene]-1,1',3,3'(2H,2'H)-tetraone dihydrate is a complex organic compound that belongs to the class of ninhydrin derivatives. Ninhydrin is widely known for its application in detecting amino acids and proteins. This compound is characterized by its unique structure, which includes two hydroxy groups and two indene-1,3-dione moieties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2'-Dihydroxy-1H,1'H-[2,2'-biindene]-1,1',3,3'(2H,2'H)-tetraone dihydrate typically involves the use of acetic acid as a catalyst. The reaction conditions are optimized to ensure the formation of the desired product with high purity. The structure of the compound is confirmed through spectral analysis and single crystal X-ray analysis .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis generally follows the principles of green chemistry, utilizing environmentally friendly catalysts and solvents to minimize waste and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

2,2'-Dihydroxy-1H,1'H-[2,2'-biindene]-1,1',3,3'(2H,2'H)-tetraone dihydrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can lead to the formation of less oxidized derivatives.

    Substitution: The hydroxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions vary based on the specific reaction conditions. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives .

Scientific Research Applications

2,2'-Dihydroxy-1H,1'H-[2,2'-biindene]-1,1',3,3'(2H,2'H)-tetraone dihydrate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and analytical chemistry.

    Biology: Employed in biochemical assays to detect amino acids and proteins.

    Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.

    Industry: Utilized in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of 2,2'-Dihydroxy-1H,1'H-[2,2'-biindene]-1,1',3,3'(2H,2'H)-tetraone dihydrate involves its interaction with various molecular targets. The hydroxy groups play a crucial role in forming hydrogen bonds with target molecules, leading to specific biochemical effects. The compound’s structure allows it to participate in electron transfer reactions, which are essential for its activity in biochemical assays .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2'-Dihydroxy-1H,1'H-[2,2'-biindene]-1,1',3,3'(2H,2'H)-tetraone dihydrate stands out due to its dual hydroxy groups and indene-1,3-dione moieties, which confer unique chemical reactivity and biological activity. Its ability to form stable complexes with amino acids makes it particularly valuable in biochemical assays .

Properties

IUPAC Name

2-hydroxy-2-(2-hydroxy-1,3-dioxoinden-2-yl)indene-1,3-dione;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10O6.H2O/c19-13-9-5-1-2-6-10(9)14(20)17(13,23)18(24)15(21)11-7-3-4-8-12(11)16(18)22;/h1-8,23-24H;1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPUXQSKXJJCLNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(C2=O)(C3(C(=O)C4=CC=CC=C4C3=O)O)O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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